

# Application Notes and Protocols for SSR128129E: In Vitro Cell-Based Assays

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## Compound of Interest

Compound Name: SSR128129E

Cat. No.: B15579221

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## Introduction

**SSR128129E** is a potent and orally available allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, FGFR2, FGFR3, and FGFR4.<sup>[1][2][3]</sup> Unlike traditional ATP-competitive inhibitors, **SSR128129E** binds to the extracellular domain of the FGFR, preventing the conformational changes required for receptor dimerization and activation in a non-competitive manner with the FGF ligand.<sup>[4][5][6]</sup> This unique mechanism of action leads to the inhibition of downstream signaling pathways crucial for cell proliferation, migration, and survival.<sup>[4][7]</sup> Dysregulation of the FGF/FGFR signaling axis is implicated in various pathologies, including cancer, making **SSR128129E** a valuable tool for research and a potential therapeutic agent.<sup>[4][6]</sup>

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of **SSR128129E**, focusing on its inhibitory effect on FGF-induced cell proliferation.

## Data Presentation

The inhibitory activity of **SSR128129E** is typically quantified by its half-maximal inhibitory concentration (IC<sub>50</sub>). Below is a summary of reported IC<sub>50</sub> values for **SSR128129E** in various in vitro cell-based assays.

Compound	Assay Type	Cell Line	Stimulant	Reported IC50	Reference
SSR128129E	FGFR1 Kinase Assay	-	-	1.9 $\mu$ M	<a href="#">[1]</a> <a href="#">[3]</a>
SSR128129E	Cell Proliferation	Human Umbilical Vein Endothelial Cells (HUVECs)	FGF2	31 $\pm$ 1.6 nM	<a href="#">[1]</a> <a href="#">[3]</a>
SSR128129E	Cell Migration	Human Umbilical Vein Endothelial Cells (HUVECs)	FGF2	15.2 $\pm$ 4.5 nM	<a href="#">[1]</a> <a href="#">[3]</a>
SSR128129E	FGFR Stimulation	Various	FGF2	15-28 nM	<a href="#">[2]</a>

## Experimental Protocols

### Protocol 1: FGF2-Induced Endothelial Cell Proliferation Assay using MTS

This protocol details the steps to assess the anti-proliferative effect of **SSR128129E** on Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with Fibroblast Growth Factor 2 (FGF2). Cell viability is determined using the colorimetric MTS assay.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Fetal Bovine Serum (FBS)

- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA solution
- **SSR128129E**
- Recombinant Human FGF2
- MTS reagent
- 96-well tissue culture plates
- Humidified incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader

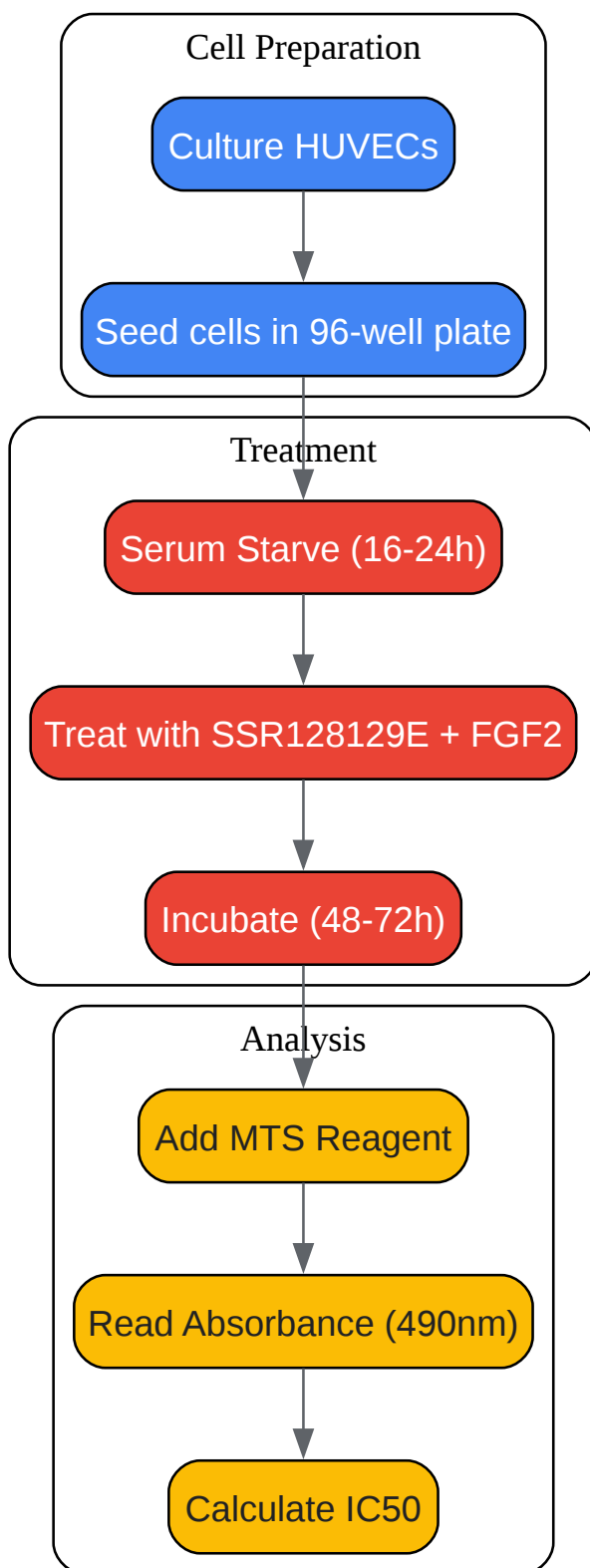
#### Methodology:

- Cell Culture and Seeding:
  - Culture HUVECs in EGM-2 medium supplemented with 10% FBS in a T-75 flask.
  - When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
  - Neutralize trypsin with medium containing FBS and centrifuge the cell suspension.
  - Resuspend the cell pellet in EGM-2 with 10% FBS and perform a cell count.
  - Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 with 10% FBS.
  - Incubate overnight to allow for cell attachment.
- Serum Starvation:
  - After overnight incubation, gently aspirate the medium.
  - Wash the cells once with 100 µL of serum-free EGM-2.

- Add 100  $\mu$ L of EGM-2 containing 0.5% FBS to each well.
- Incubate for 16-24 hours to synchronize the cells in a quiescent state.
- Compound and Growth Factor Treatment:
  - Prepare a stock solution of **SSR128129E** in DMSO.
  - Prepare serial dilutions of **SSR128129E** in serum-free EGM-2 to achieve the desired final concentrations.
  - Prepare a solution of FGF2 in serum-free EGM-2. A final concentration of 10 ng/mL is often effective.
  - Aspirate the serum-starvation medium from the cells.
  - Add 100  $\mu$ L of the appropriate treatment solution to each well:
    - Vehicle Control: Serum-free EGM-2 with the same percentage of DMSO as the highest **SSR128129E** concentration.
    - FGF2 Control: Serum-free EGM-2 with FGF2.
    - **SSR128129E** Treatment: Serum-free EGM-2 with FGF2 and varying concentrations of **SSR128129E**.
  - Incubate the plate for 48-72 hours.
- MTS Assay and Data Analysis:
  - Add 20  $\mu$ L of MTS reagent to each well.
  - Incubate for 1-4 hours at 37°C, or until a color change is apparent.
  - Measure the absorbance at 490 nm using a microplate reader.
  - Calculate the percentage of proliferation inhibition for each concentration of **SSR128129E** relative to the FGF2 control.

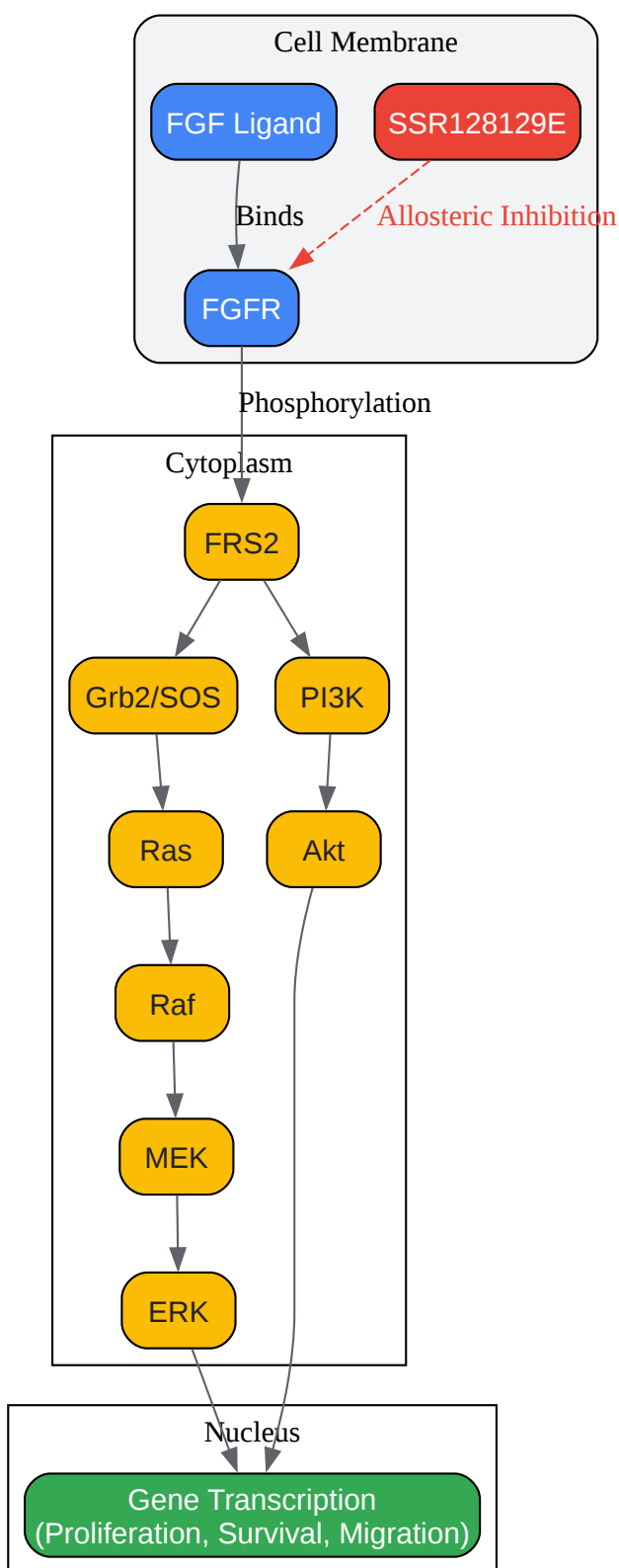
- Plot the percentage of inhibition against the logarithm of the **SSR128129E** concentration to generate a dose-response curve and determine the IC<sub>50</sub> value.

## Visualizations



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Caption: Workflow for the in vitro cell proliferation assay to evaluate **SSR128129E**.



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Caption: Simplified FGF/FGFR signaling pathway and the inhibitory action of **SSR128129E**.

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